3-[4-(Methylamino)phenyl]propanoic acid
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Overview
Description
3-[4-(Methylamino)phenyl]propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a methylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methylamino)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenylpropanoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Methylation: The amino group is then methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Methylation: Employing continuous flow reactors for the methylation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Methylamino)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenylpropanoic acid derivatives.
Scientific Research Applications
3-[4-(Methylamino)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Methylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.
Pathways: It may modulate signaling pathways related to pain and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
3-[4-(Dimethylamino)phenyl]propanoic acid: Similar structure but with an additional methyl group on the amino group.
3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methylamino group.
3-(4-Aminophenyl)propanoic acid: Contains an amino group instead of a methylamino group.
Uniqueness: 3-[4-(Methylamino)phenyl]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its methylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-[4-(methylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-11-9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6,11H,4,7H2,1H3,(H,12,13) |
InChI Key |
VOYFJIDLINJHIN-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
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